Ecabet sodium, also known as 12-sulfodehydroabietic acid disodium salt, is a synthetic derivative of dehydroabietic acid obtained from pine resin []. Ecabet is primarily recognized for its gastroprotective properties and is often categorized as a cytoprotective agent [, , ]. Its role in scientific research stems from its unique mechanism of action and its demonstrated ability to interact with various biological systems.
Ecabet sodium is synthesized from abietic acid, a natural resin acid derived from pine trees. The synthesis involves several steps that transform abietic acid into the active compound. The process typically includes:
The synthesis has been optimized for yield and purity, ensuring that the final product meets pharmaceutical standards for efficacy and safety .
The molecular structure of ecabet is characterized by its complex arrangement of carbon rings and functional groups. Key features include:
The structural formula can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have confirmed the molecular structure, supporting its classification as a small molecule with specific therapeutic properties .
Ecabet participates in several chemical reactions that are crucial for its therapeutic effects:
These reactions are vital for its application as an antiulcer agent .
Ecabet exerts its therapeutic effects through multiple mechanisms:
These actions collectively contribute to its efficacy in treating gastric ulcers and dry eye syndrome .
Ecabet exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent for oral or topical administration .
Ecabet has diverse applications in both ophthalmology and gastroenterology:
The ongoing research continues to explore additional therapeutic uses, including potential applications in inflammatory bowel disease and other gastrointestinal conditions .
Ecabet's development originated from systematic investigation of resin-derived diterpenoid compounds, culminating in its first regulatory approval in Japan in October 1993 for gastric ulcer treatment [9]. This approval marked a significant advancement in gastroprotective therapies, positioning ecabet as a locally acting antiulcer agent distinct from systemic antisecretory drugs. By November 1995, Japanese regulatory authorities expanded its indications to include both acute and chronic gastritis, establishing ecabet as a versatile therapeutic option in gastrointestinal medicine [9]. The compound was subsequently marketed as an oral agent in Japan under various brand names, including Ecabet Sodium Granules, primarily targeting Helicobacter pylori-associated pathologies and peptic ulcer disease [1] [9].
Pharmacologically, ecabet is classified as a gastroprotective agent with dual mechanisms combining anti-secretory actions and mucosal enhancement properties. Its therapeutic effects stem from multifaceted interactions with gastrointestinal components:
The pharmacological interest in ecabet expanded significantly following observations of its ocular activity. Research demonstrated that ecabet increases both the quantity and quality of mucin production by conjunctival goblet cells and corneal epithelia [1] [7]. This discovery prompted development of ophthalmic formulations, leading to several clinical trials investigating its potential for dry eye syndrome. Phase 2 clinical trials were conducted in both Japan and the United States, establishing proof-of-concept for its ocular surface benefits [1] [9]. This transition from gastrointestinal to ophthalmic applications exemplifies the drug repositioning paradigm, leveraging known safety profiles for new therapeutic indications.
Table 1: Key Milestones in Ecabet Development Timeline
Year | Development Milestone | Region |
---|---|---|
1993 | Initial approval for gastric ulcers | Japan |
1995 | Approval expanded to acute and chronic gastritis | Japan |
Pre-2000 | Marketed as oral formulation (Ecabet Sodium Granules) | Japan |
2000-2010 | Initiation of ophthalmic formulation development | Japan/US |
2020 | Phase 2 clinical trials for dry eye syndrome completed | Japan/US |
Ecabet (chemical name: sulfodehydroabietic acid) is classified as a diterpenoid derivative with the molecular formula C₂₀H₂₈O₅S and a molecular weight of 380.498 g/mol for the free acid form [1]. The pharmacologically active form is typically administered as ecabet sodium (C₂₀H₂₇NaO₅S), which has a molecular weight of 402.48 g/mol [7]. The pentahydrate form (C₂₀H₂₇NaO₅S·5H₂O) has a molecular weight of 492.56 g/mol and represents the most stable crystalline configuration for pharmaceutical use [10]. The compound's structural foundation is the abietane skeleton, characteristic of resin acid derivatives, with specific modifications that confer both surface activity and biological functionality.
The core structure features a phenanthrene ring system with a carboxylic acid group at position C-8 and a sulfonate group at position C-3, creating a zwitterionic character that enhances mucosal adhesion [1] [7]. The isopropyl substituent at position C-2 contributes to the compound's lipophilicity, while the stereochemistry includes chiral centers with specific configurations: (4bS,8R,8aR) that are essential for biological activity [7] [10]. X-ray crystallographic analysis confirms that the sodium salt pentahydrate exists as a white to almost white crystalline powder with a characteristic specific rotation of +58.0 to +62.0° (C=0.5, water) [10].
Ecabet sodium demonstrates distinctive physicochemical behaviors with direct implications for formulation development and biological activity:
The industrial synthesis of ecabet sodium involves sulfonation of dehydroabietic acid under controlled conditions. According to the patented process, dehydroabietic acid undergoes sulfonation using a mixture of sulfuric acid and sulfur trioxide (oleum) at temperatures maintained between -5°C and 10°C to prevent oversulfonation and byproduct formation [4]. The reaction mixture is subsequently neutralized with sodium carbonate, followed by purification through crystallization from mixed solvent systems (typically isopropanol/water or acetone/water) to yield pharmaceutical-grade ecabet sodium pentahydrate with >98.0% purity [4] [10]. This synthesis route produces material meeting stringent pharmacopeial specifications, including HPLC purity >98.0 area% and water content between 17.0-19.0% [10].
Table 2: Key Physicochemical Properties of Ecabet Sodium Pentahydrate
Property | Specification | Analytical Method |
---|---|---|
Molecular weight | 492.56 g/mol | Mass spectrometry |
Appearance | White to almost white crystalline powder | Visual inspection |
Purity | >98.0% | HPLC/Neutralization titration |
Specific rotation | +58.0 to +62.0° (C=0.5, water) | Polarimetry |
Water content | 17.0-19.0% | Karl Fischer titration |
Storage conditions | Room temperature (<15°C recommended) | Stability studies |
Ecabet's regulatory approvals demonstrate significant geographical variation, with established therapeutic use in Japan but limited authorization elsewhere. The compound received its initial Japanese approval in 1993 for gastric ulcer treatment, followed by expanded indications for acute and chronic gastritis in 1995 [9]. These approvals were based on comprehensive preclinical and clinical data demonstrating efficacy in promoting ulcer healing and symptom relief in gastritis patients. Notably, ecabet remains unapproved in major Western markets, including both the United States (lacking FDA approval) and the European Union (no EMA authorization) [1]. This regionalized approval pattern reflects both historical development pathways and strategic prioritization by pharmaceutical sponsors.
The compound's transition into ophthalmic applications has prompted new regulatory engagements. Phase 2 clinical trials investigating ecabet ophthalmic solution for dry eye syndrome were completed in both Japan and the United States, with results demonstrating statistically significant improvements in both subjective symptoms and objective clinical signs compared to vehicle controls [1] [9]. These investigations progressed to Phase 3 trials in Japan for dry eye syndrome, representing the most advanced clinical development for this indication [9]. Additionally, ecabet sodium has been investigated in Phase 3 trials for ulcerative colitis in Japan, indicating ongoing exploration of new therapeutic applications within its primary market [9].
Patent protections and intellectual property considerations significantly influence ecabet's global availability. The original compound patents have expired, enabling the development of generic formulations in Japan. However, formulation patents covering specific compositions, particularly the ophthalmic solution, remain active in multiple jurisdictions [4]. Manufacturing process patents, such as the method for preparing high-purity ecabet sodium through controlled sulfonation and crystallization, continue to provide protection in key markets including China [4]. These intellectual property assets create a complex landscape for global development, particularly for novel formulations and indications.
The regulatory future for ecabet faces both opportunities and challenges:
Table 3: Current Regulatory Status of Ecabet by Region
Region | Approval Status | Approved Indications | Development Pipeline |
---|---|---|---|
Japan | Approved (1993) | Gastric ulcers, Acute gastritis, Chronic gastritis | Phase 3: Dry eye syndrome, Ulcerative colitis |
United States | Not approved | None | Phase 2 completed: Dry eye syndrome |
European Union | Not approved | None | No active development reported |
Other markets | Limited approval (historical) | Gastrointestinal disorders | Variable by country |
The evolving global regulatory landscape for drugs like ecabet reflects broader trends in pharmaceutical oversight. Regulatory authorities increasingly emphasize analytical characterization and mechanism-based pharmacology data for approval decisions, potentially benefiting ecabet with its well-defined molecular target engagement (urease and NADPH oxidase inhibition) [1] [3]. However, the absence of harmonized international requirements necessitates region-specific development strategies, particularly for reformulated versions. The future regulatory trajectory for ecabet ophthalmic solution will likely depend on establishing clear differentiation from existing dry eye therapies through its novel mucin-enhancing mechanism [1] [9], while navigating the complex intellectual property landscape surrounding formulation technologies [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7